molecular formula C10H15ClFNO B1443066 1-(2-Aminobutoxy)-2-fluorobenzene hydrochloride CAS No. 1311314-13-2

1-(2-Aminobutoxy)-2-fluorobenzene hydrochloride

Cat. No. B1443066
M. Wt: 219.68 g/mol
InChI Key: YKJIQYZATLIKCI-UHFFFAOYSA-N
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Description

This compound likely contains an aminobutoxy group and a fluorobenzene group, both attached to a central carbon atom. The presence of these functional groups could give this compound unique chemical properties, making it potentially useful in various chemical reactions or as a building block in the synthesis of more complex molecules.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable fluorobenzene derivative with an aminobutoxy compound. The exact conditions and reagents used would depend on the specific fluorobenzene and aminobutoxy precursors chosen.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorobenzene group could introduce aromaticity into the molecule, while the aminobutoxy group could provide opportunities for hydrogen bonding.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The fluorobenzene group might undergo electrophilic aromatic substitution reactions, while the aminobutoxy group could participate in nucleophilic substitution reactions or act as a base.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polarity of its functional groups, and its melting and boiling points would be determined by the strength of the intermolecular forces between its molecules.


Scientific Research Applications

Organometallic Chemistry and Catalysis

Fluorobenzenes, including derivatives similar to "1-(2-Aminobutoxy)-2-fluorobenzene hydrochloride," are increasingly recognized for their utility in organometallic chemistry and catalysis. The presence of fluorine atoms influences the electronic properties of these molecules, making them useful as solvents or ligands in transition-metal-based reactions. Their applications extend to facilitating weak coordination with metal centers, enabling their use in various catalytic processes and organic synthesis strategies (Pike, Crimmin, & Chaplin, 2017).

Synthesis of Complex Molecules

The strategic inclusion of fluorine atoms in benzene rings, akin to the structure of "1-(2-Aminobutoxy)-2-fluorobenzene hydrochloride," plays a crucial role in the synthesis of complex molecules. These compounds serve as precursors or intermediates in the synthesis of a wide array of chemicals, including pharmaceuticals, agrochemicals, and materials science precursors. For instance, the modification of fluorobenzenes through cross-coupling reactions allows for the construction of structurally diverse and complex organic frameworks, demonstrating the versatility of fluorinated aromatic compounds in synthetic organic chemistry (Manabe & Ishikawa, 2008).

Reaction Mechanisms and Analytical Chemistry

Studies on compounds structurally related to "1-(2-Aminobutoxy)-2-fluorobenzene hydrochloride" also shed light on various reaction mechanisms, including hydroxylation and halogenation processes. These investigations provide insights into the reactivity of fluorinated compounds and their interactions with different chemical reagents. Such knowledge is invaluable in the field of analytical chemistry, where fluorinated compounds are often used as reagents or probes for the detection and quantification of other substances. Understanding the reaction mechanisms of these compounds enables the development of more sensitive and selective analytical methods (Eberhardt, 1977).

Safety And Hazards

Without specific information, it’s hard to predict the exact safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.


Future Directions

The potential applications and future directions for this compound would depend on its unique properties and reactivity. It could be explored for use in various areas of chemistry, such as organic synthesis, medicinal chemistry, or materials science.


Please note that this is a general analysis based on the likely properties and reactivity of the compound’s functional groups. For a more accurate and detailed analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

1-(2-fluorophenoxy)butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-2-8(12)7-13-10-6-4-3-5-9(10)11;/h3-6,8H,2,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJIQYZATLIKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminobutoxy)-2-fluorobenzene hydrochloride

CAS RN

1311314-13-2
Record name 2-Butanamine, 1-(2-fluorophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311314-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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